Boc-Dab(Dde)-OH

Description

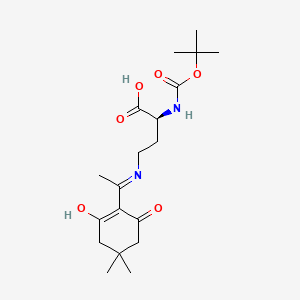

Boc-Dab(Dde)-OH is a derivative of 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. It features two orthogonal protecting groups:

- Boc (tert-butyloxycarbonyl) on the α-amino group, which is acid-labile and removed via trifluoroacetic acid (TFA) .

- Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl on the γ-amino group, which is cleaved under mild hydrazine treatment .

Molecular Formula: C₁₉H₃₀N₂O₆

Molecular Weight: 382.5 g/mol .

This compound is widely used in solid-phase peptide synthesis (SPPS) for sequential deprotection strategies, enabling selective modification of peptide side chains.

Properties

IUPAC Name |

(2S)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFOGFBBBAQNFL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection of 2,4-Diaminobutyric Acid

The synthesis begins with 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid with two primary amine groups. Orthogonal protection of these amines is achieved through sequential reactions:

-

Boc Protection of the α-Amino Group :

The α-amino group is protected first using di-tert-butyl dicarbonate (Boc₂O) in the presence of a weak base such as triethylamine (TEA) or sodium bicarbonate. This reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–6 hours, yielding Boc-Dab-OH. -

Dde Protection of the ε-Amino Group :

The ε-amino group is subsequently protected with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloroformate (Dde-Cl). This step requires anhydrous conditions, often employing pyridine or N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) or acetonitrile. The reaction is conducted at room temperature for 12–24 hours.

Critical Parameters :

-

Solvent polarity significantly impacts reaction efficiency; DMF enhances solubility of intermediates.

-

Stoichiometric excess of Dde-Cl (1.2–1.5 equivalents) ensures complete ε-amine protection.

Industrial-Scale Production Strategies

Scalable Reaction Conditions

Industrial production prioritizes yield, purity, and cost-effectiveness. Key adaptations from laboratory methods include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glass flask (1–10 L) | Stainless steel reactor (100–500 L) |

| Temperature Control | Ice bath or heating mantle | Jacketed reactors with PID controllers |

| Purification | Column chromatography | Crystallization or precipitation |

| Yield | 60–75% | 80–90% |

Industrial processes often replace chromatographic purification with pH-dependent crystallization. For example, acidifying the reaction mixture to pH 3–4 induces precipitation of this compound, which is filtered and washed with cold ether.

Automation in Protection-Deprotection Cycles

Modern facilities employ automated peptide synthesizers to ensure reproducibility. These systems utilize:

-

In-line monitoring : UV spectrophotometry (290 nm) tracks Dde group removal during quality checks.

-

Closed-loop feedback : Adjusts reagent addition rates based on real-time pH and temperature data.

Reaction Optimization and Troubleshooting

Incomplete Dde Protection

Cause : Residual moisture in solvents or reagents.

Solution : Pre-drying DMF over molecular sieves and using freshly distilled Dde-Cl.

Epimerization During Boc Protection

Cause : Prolonged exposure to basic conditions.

Mitigation : Limiting reaction time to ≤6 hours and maintaining temperatures below 25°C.

Solvent and Catalyst Screening

A comparative study of solvents revealed the following efficiency rankings for Dde protection:

| Solvent | Reaction Efficiency (%) | Purity (%) |

|---|---|---|

| DMF | 95 | 98 |

| Acetonitrile | 88 | 95 |

| THF | 72 | 90 |

DMF’s high polarity facilitates solubilization of both Boc-Dab-OH and Dde-Cl, minimizing side reactions.

Quality Control and Analytical Characterization

Purity Assessment

Final product quality is verified using:

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve this compound from deprotected byproducts.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) confirms protection status:

-

Boc group: δ 1.44 (s, 9H)

-

Dde group: δ 1.98 (s, 6H), δ 5.21 (s, 1H)

-

Chemical Reactions Analysis

Types of Reactions: Boc-Dab(Dde)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid. The Dde group can be removed using hydrazine or hydroxylamine.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for Boc removal, hydrazine or hydroxylamine for Dde removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Major Products Formed:

Deprotection: 2,4-diaminobutyric acid.

Coupling: Peptides and proteins with specific sequences.

Scientific Research Applications

Applications in Peptide Synthesis

Boc-Dab(Dde)-OH is primarily utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). Its role includes:

- Protection of Amino Groups : The Boc and Dde groups protect the amino functionalities during the synthesis process, allowing for multiple coupling reactions without premature deprotection.

- Facilitation of Complex Peptide Structures : The compound enables the incorporation of 2,4-diaminobutyric acid residues into peptide chains, facilitating the creation of complex peptides that can be used for various biochemical studies .

Case Studies in Peptide Synthesis

-

Antiviral Drug Development :

A study focused on developing peptidomimetics targeting the SARS-CoV-2 spike protein utilized this compound during SPPS. The Dde group was selectively removed to allow further functionalization while maintaining peptide integrity . This demonstrates its utility in synthesizing peptides that inhibit viral interactions. -

Therapeutic Protein Production :

This compound has been employed in synthesizing therapeutic proteins that can modulate biological pathways. Its ability to create specific peptide sequences makes it invaluable for drug development targeting various diseases .

Role in Biochemical Assays

In addition to its applications in peptide synthesis, this compound plays a critical role in biochemical assays:

- Probes and Inhibitors : Synthesized peptides using this compound serve as probes or inhibitors in enzyme assays, helping to elucidate protein-protein interactions and enzyme mechanisms.

- Diagnostic Tools : The compound is also explored in developing diagnostic tools that utilize peptide-based interactions for disease detection .

Mechanism of Action

Mechanism: Boc-Dab(Dde)-OH itself does not have a direct mechanism of action as it is a synthetic intermediate. peptides synthesized using this compound can exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins.

Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound depend on the sequence and structure of the peptide. These targets can include G-protein coupled receptors, ion channels, and enzymes involved in various biochemical pathways.

Comparison with Similar Compounds

Boc-Dab(Fmoc)-OH

- Structure: Boc on α-amino, Fmoc (fluorenylmethyloxycarbonyl) on γ-amino.

- Molecular Formula : C₂₄H₂₈N₂O₆ (Fmoc-Dab(Boc)-OH) .

- Deprotection :

- Applications : Suitable for orthogonal protection in Fmoc-SPPS. Unlike Boc-Dab(Dde)-OH, Fmoc’s base sensitivity limits compatibility with Dde, which is stable to piperidine .

Fmoc-Dab(Dde)-OH

Boc-Dab(ivDde)-OH

- Structure: Boc on α-amino, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) on γ-amino.

- Key Difference : ivDde is more resistant to piperidine than Dde, preventing migration during Fmoc deprotection .

- Applications : Preferred in syntheses requiring prolonged exposure to basic conditions or allyl-based protecting groups .

Fmoc-Dab(Boc)-OH

Boc-Dab(Alloc)-OH

- Structure: Boc on α-amino, Alloc (allyloxycarbonyl) on γ-amino.

- Deprotection : Alloc is removed via palladium-catalyzed allyl transfer, enabling orthogonal strategies in acidic or basic environments .

- Applications : Ideal for synthesizing cyclic peptides where mild deprotection is critical.

Structural and Functional Comparison Table

Biological Activity

Boc-Dab(Dde)-OH, also known as N-alpha-t-Butyloxycarbonyl-D-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is characterized by its protective groups: tert-butoxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde). These modifications enhance its utility in peptide synthesis and biological research.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Melting Point : 81 - 91 °C

- Optical Rotation : [α]D20 = +28 ± 1 º (C=1 MeOH)

The structural characteristics of this compound allow for the introduction of 2,4-diaminobutyric acid residues into peptide chains, facilitating the synthesis of complex peptides and proteins essential for various biochemical applications.

Biological Activity

This compound plays a significant role in several biological contexts:

Peptide Synthesis and Applications

- Peptide Probes and Inhibitors : The compound is utilized to create peptides that function as probes or inhibitors in biochemical assays. These peptides are crucial for studying protein-protein interactions and enzyme mechanisms.

- Therapeutic Applications : Due to its structural properties, this compound is explored in the development of peptide-based drugs targeting specific receptors or enzymes. This enhances its potential therapeutic applications in treating various diseases.

- Orthogonal Protection Strategy : The Dde group allows selective unmasking of amino groups during solid-phase peptide synthesis (SPPS), enabling complex modifications without affecting other residues. This feature is particularly advantageous for synthesizing branched or cyclic peptides .

Study on Macrocyclic Peptides

A recent study focused on the synthesis of macrocyclic peptides using this compound. The researchers demonstrated that incorporating this compound into peptide sequences maintained high biological activity while allowing for conformational flexibility. The synthesized peptides exhibited antimicrobial properties with minimal inhibitory concentrations (MIC) comparable to native compounds .

Investigation of Peptidomimetics

Another study evaluated peptidomimetics synthesized with this compound as a building block. These peptidomimetics were designed to target SARS-CoV proteins, showcasing the versatility of this compound in developing novel therapeutics against viral infections. The results indicated promising biological activity, emphasizing the compound's role in drug discovery .

Comparative Analysis

To better understand the unique features of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Boc-Dab(Fmoc)-OH | Similar amino acid backbone | Uses Fmoc protection instead of Dde |

| Dde-L-Dab(Fmoc)-OH | Similar backbone with Fmoc protection | Primarily used in Fmoc chemistry |

| Boc-D-Dab-OH | Shares the same amino acid | Simpler structure without Dde |

| Boc-Dap(Fmoc)-OH | Similar backbone but different side-chain modifications | Utilizes Fmoc protection |

The unique combination of protective groups in this compound allows for versatile applications in peptide synthesis that may not be achievable with other derivatives .

Q & A

Q. Guidelines for Researchers

- Basic questions focus on established protocols and characterization.

- Advanced questions require hypothesis-driven experimentation, meta-analysis, and interdisciplinary validation.

- Methodological rigor is enforced through frameworks like P-E/I-C-O and FINER, ensuring alignment with peer-review standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.